1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one
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Overview
Description
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenoxy group in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of phthalimide using a reducing agent such as lithium aluminum hydride (LiAlH4).
Attachment of Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group such as a halide.
Formation of Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction with a suitable ketone precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the fluorophenoxy group may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dihydroisoindol-2-yl)-2-phenoxypropan-1-one: Lacks the fluorine atom, which may result in different biological activity and chemical properties.
1-(1,3-Dihydroisoindol-2-yl)-2-(4-fluorophenoxy)propan-1-one: The fluorine atom is positioned differently, potentially affecting the compound’s reactivity and interactions.
1-(1,3-Dihydroisoindol-2-yl)-2-(2-chlorophenoxy)propan-1-one: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological behavior.
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-(2-fluorophenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(21-16-9-5-4-8-15(16)18)17(20)19-10-13-6-2-3-7-14(13)11-19/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWNPERHHXKJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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